Meprobamate-d7 (100 μg/mL in Methanol)
Meprobamate-d7 (100 μg/mL in Methanol)
Meprobamate-d7 is an analytical reference standard intended for use as an internal standard for the quantification of meprobamate by GC- or LC-MS. Meprobamate is categorized as a sedative. It is a metabolite of carisoprodol. Meprobamate-d7 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1435933-83-7
VCID:
VC0145558
InChI:
InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2
SMILES:
CCCC(C)(COC(=O)N)COC(=O)N
Molecular Formula:
C9H18N2O4
Molecular Weight:
225.29 g/mol
Meprobamate-d7 (100 μg/mL in Methanol)
CAS No.: 1435933-83-7
Cat. No.: VC0145558
Molecular Formula: C9H18N2O4
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Meprobamate-d7 is an analytical reference standard intended for use as an internal standard for the quantification of meprobamate by GC- or LC-MS. Meprobamate is categorized as a sedative. It is a metabolite of carisoprodol. Meprobamate-d7 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 1435933-83-7 |
| Molecular Formula | C9H18N2O4 |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | [2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] carbamate |
| Standard InChI | InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2 |
| Standard InChI Key | NPPQSCRMBWNHMW-SSQNFVSCSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)N |
| SMILES | CCCC(C)(COC(=O)N)COC(=O)N |
| Canonical SMILES | CCCC(C)(COC(=O)N)COC(=O)N |
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